molecular formula C7H10N2O B1179859 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent CAS No. 147762-89-8

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent

Cat. No.: B1179859
CAS No.: 147762-89-8
M. Wt: 470.399
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Description

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various chemical reactions, particularly in the hydrogenation of olefins and ketones. The compound has a molecular formula of C26H40FeP2 and a molecular weight of 470.39 g/mol .

Preparation Methods

The synthesis of 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene involves the reaction of ferrocene with (2R,5R)-2,5-diethylphospholane. The reaction is typically carried out under inert conditions to prevent oxidation. The compound is purified through recrystallization or chromatography to achieve a purity of at least 97 per cent .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like ferric chloride for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include hydrogenated olefins and ketones, ferrocenium salts, and substituted ferrocene derivatives .

Scientific Research Applications

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is extensively used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

Mechanism of Action

The mechanism by which 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene exerts its effects involves the coordination of the phospholano groups to a metal center, typically rhodium or palladium. This coordination facilitates the activation of substrates, leading to efficient and selective catalytic reactions. The molecular targets include olefins and ketones, and the pathways involved are primarily related to hydrogenation and substitution reactions .

Comparison with Similar Compounds

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is unique due to its high selectivity and efficiency in asymmetric catalysis. Similar compounds include:

These comparisons highlight the unique properties of 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, making it a valuable compound in asymmetric catalysis.

Properties

CAS No.

147762-89-8

Molecular Formula

C7H10N2O

Molecular Weight

470.399

Origin of Product

United States

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